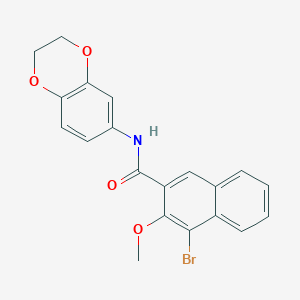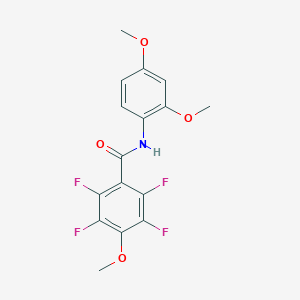![molecular formula C24H24BrN3O2 B251059 5-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251059.png)
5-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide, commonly known as BPPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPN is a naphthalene-based derivative that has been extensively studied for its biochemical and physiological effects, mechanism of action, and therapeutic potential.
Mécanisme D'action
The mechanism of action of BPPN is not fully understood, but it is believed to target specific proteins and enzymes involved in various cellular processes. BPPN has been shown to inhibit the activity of specific enzymes such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 beta (GSK3β), which are involved in cancer cell survival and neurodegeneration. BPPN has also been shown to modulate the activity of specific receptors such as dopamine receptors, which are involved in drug addiction.
Biochemical and Physiological Effects:
BPPN has been shown to have various biochemical and physiological effects, depending on the target protein or enzyme. BPPN has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. BPPN has also been shown to reduce oxidative stress and inflammation in neurons, leading to neuroprotection. Moreover, BPPN has been shown to reduce drug-seeking behavior in animal models by modulating the activity of dopamine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
BPPN has several advantages for lab experiments, such as its high potency and selectivity towards specific proteins and enzymes. BPPN is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, BPPN has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Moreover, BPPN has not yet been extensively studied for its potential side effects or toxicity, which can limit its clinical applications.
Orientations Futures
There are several future directions for BPPN research. One potential direction is to study the effects of BPPN on other cellular processes and pathways, such as autophagy and apoptosis. Another potential direction is to study the potential side effects and toxicity of BPPN, which can provide valuable insights into its clinical applications. Moreover, future research can focus on developing more potent and selective BPPN derivatives that can target specific proteins and enzymes with higher efficacy. Overall, BPPN has significant potential for various applications in biomedical research, and further studies can provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
BPPN can be synthesized using a multi-step process that involves the reaction of 5-bromo-1-naphthalene carboxylic acid with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature to yield the desired product, BPPN.
Applications De Recherche Scientifique
BPPN has been extensively studied for its potential applications in various fields such as cancer therapy, neuroprotection, and drug addiction treatment. In cancer therapy, BPPN has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins and enzymes involved in cancer cell survival. BPPN has also been studied for its neuroprotective effects, where it has been shown to protect neurons from oxidative stress and inflammation. Moreover, BPPN has been studied for its potential use in drug addiction treatment, where it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
Formule moléculaire |
C24H24BrN3O2 |
|---|---|
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
5-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H24BrN3O2/c1-2-23(29)28-15-13-27(14-16-28)18-11-9-17(10-12-18)26-24(30)21-7-3-6-20-19(21)5-4-8-22(20)25/h3-12H,2,13-16H2,1H3,(H,26,30) |
Clé InChI |
GAFZFPRMPJVUJH-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea](/img/structure/B250977.png)
![N-(2,6-dimethoxybenzoyl)-N'-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B250979.png)
![3-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250981.png)
![2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide](/img/structure/B250982.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250984.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)


![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)